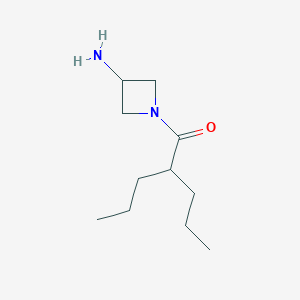
2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (4-CHPIP) is a cyclic piperazine-based compound that has been widely studied for its potential use in scientific research. 4-CHPIP is a cyclic piperazine-based compound that has been widely studied for its potential use in scientific research. It is a synthetic compound that is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). 4-CHPIP has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, anxiety, and depression.
Mechanism of Action
2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is believed to act as an agonist at the GABA receptor, which is responsible for the regulation of neurotransmission in the brain. It is thought to bind to the GABA receptor and activate it, resulting in an increase in the transmission of GABAergic signals. This can lead to an increase in relaxation and a decrease in anxiety.
Biochemical and Physiological Effects
2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one has been studied for its effects on biochemical and physiological processes in the body. Studies have shown that 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one can increase the levels of GABA in the brain, which can lead to an increase in relaxation and a decrease in anxiety. Additionally, 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and increased focus.
Advantages and Limitations for Lab Experiments
2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a relatively safe compound, with no known toxicity or adverse effects. However, 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is not very stable, and it can degrade quickly in the presence of light or heat. Additionally, the effects of 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one on biochemical and physiological processes are not fully understood, and more research is needed to fully understand its effects.
Future Directions
There are several potential future directions for research into 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one. One potential direction is to further study the effects of 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one on biochemical and physiological processes in the body. Additionally, more research is needed to understand the mechanism of action of 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one and its potential use in the treatment of neurological disorders. Additionally, further research is needed to understand the pharmacokinetics of 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, including its absorption, distribution, metabolism, and excretion. Finally, more research is needed to understand the potential therapeutic uses of 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, including its potential use in the treatment of epilepsy, anxiety, and depression.
Scientific Research Applications
2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one has been studied for its potential use in scientific research. It has been used as a tool for studying the effects of GABAergic compounds on the brain. It has also been used to study the effects of GABAergic compounds on the behavior of animals. Additionally, 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, anxiety, and depression.
properties
IUPAC Name |
2-amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12/h11-12H,2-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTFKFYJUULWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-cyclopropyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1472254.png)









